4-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTB belongs to the class of tetrazole-based compounds and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
4-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide exerts its biological effects by binding to specific receptors in the body, including the cannabinoid receptors CB1 and CB2. This binding results in the activation of various signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to exhibit anticancer and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its high potency, which makes it an ideal candidate for use in various laboratory experiments. However, its low solubility in water and other solvents can pose challenges in experimental design and implementation.
Zukünftige Richtungen
The potential applications of 4-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide in various scientific research fields are vast. Some of the future directions for research include the investigation of its potential as a therapeutic agent for the treatment of various neurological disorders, the development of novel drug delivery systems to improve its solubility, and the exploration of its anticancer and antiviral properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and potential for therapeutic applications make it an ideal candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 4-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 4-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide with butyl lithium, followed by the addition of butyl bromide. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential applications in various scientific research fields. It has been investigated for its anti-inflammatory, anticancer, and antiviral properties. This compound has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
Molekularformel |
C15H21N5O2 |
---|---|
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
4-butoxy-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H21N5O2/c1-3-5-11-22-13-8-6-12(7-9-13)14(21)16-15-17-19-20(18-15)10-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,16,18,21) |
InChI-Schlüssel |
QUHKXBBRNVYYHA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CCC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.